5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one
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Overview
Description
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C9H17N2O. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Catalysts: Acidic or basic catalysts, depending on the specific reaction pathway
Solvents: Organic solvents such as ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: to control reaction parameters
Purification steps: such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups
Scientific Research Applications
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one involves its interaction with specific molecular targets. For instance, it has been studied as a sigma-1 receptor antagonist, which can enhance the antinociceptive effect of morphine and rescue morphine tolerance . The compound binds to the sigma-1 receptor, modulating its activity and influencing pain perception pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one derivatives: These compounds share a similar spiro structure and have been studied for their sigma-1 receptor antagonistic properties.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives: These compounds also exhibit dual mu-opioid receptor agonist and sigma-1 receptor antagonist activities.
Uniqueness
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one is unique due to its specific substitution pattern and its potential to modulate sigma-1 receptor activity. This makes it a valuable compound for research in pain management and other therapeutic areas.
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
5,5,6-trimethyl-2,6-diazaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C9H16N2O/c1-8(2)9(5-10-6-9)4-7(12)11(8)3/h10H,4-6H2,1-3H3 |
InChI Key |
SGOQLSRBUWAQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CC(=O)N1C)CNC2)C |
Origin of Product |
United States |
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